Éster acetoximetílico de Quin-2

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Quin-2AM tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un indicador fluorescente para iones de calcio en varios ensayos químicos.

Biología: Esencial para estudiar las vías de señalización del calcio en las células.

Medicina: Se utiliza en la investigación de enfermedades y afecciones relacionadas con el calcio.

Industria: Se aplica en el desarrollo de materiales y sensores sensibles al calcio .

Mecanismo De Acción

El Quin-2AM ejerce sus efectos a través del siguiente mecanismo:

Permeación celular: El Quin-2AM se difunde en las células debido a su naturaleza permeable a las células.

Hidrólisis: Las esterasas intracelulares hidrolizan el Quin-2AM para liberar Quin-2.

Unión de calcio: El Quin-2 se une a los iones de calcio, lo que resulta en un aumento significativo de la fluorescencia. .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Quin-2 Acetoxymethyl Ester plays a significant role in biochemical reactions. It interacts with calcium ions within the cell . After entering the cell, it is hydrolyzed by intracellular esterases to produce Quin-2, which then binds to calcium ions, producing strong fluorescence . This interaction is highly specific and sensitive .

Cellular Effects

Quin-2 Acetoxymethyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by identifying intracellular calcium ions . The presence of calcium ions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Quin-2 Acetoxymethyl Ester involves its transformation within the cell. After entering the cell, it is sheared by intracellular esterases to stay in the cell and bind to calcium ions . This binding interaction results in strong fluorescence, indicating the presence of calcium ions .

Metabolic Pathways

Quin-2 Acetoxymethyl Ester is involved in metabolic pathways related to calcium ion detection

Transport and Distribution

Quin-2 Acetoxymethyl Ester is transported and distributed within cells and tissues. It enters the cell well due to its acetoxymethyl ester, and after being sheared by intracellular esterases, it stays in the cell .

Subcellular Localization

The subcellular localization of Quin-2 Acetoxymethyl Ester is primarily within the cell where it binds to calcium ions

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Quin-2AM se sintetiza a través de una serie de reacciones químicas que implican la esterificación del Quin-2 con grupos acetoximetílicos. El proceso típicamente involucra los siguientes pasos:

Esterificación: El Quin-2 reacciona con cloruro de acetoximetílico en presencia de una base como la trietilamina para formar Quin-2AM.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza

Métodos de producción industrial

La producción industrial de Quin-2AM sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Síntesis a granel: Se esterifica una gran cantidad de Quin-2 con cloruro de acetoximetílico.

Purificación y control de calidad: El producto se somete a rigurosas medidas de purificación y control de calidad para garantizar la consistencia y la alta pureza

Análisis De Reacciones Químicas

Tipos de reacciones

El Quin-2AM principalmente experimenta reacciones de hidrólisis y unión:

Hidrólisis: Una vez dentro de la célula, el Quin-2AM se hidroliza por las esterasas intracelulares para liberar Quin-2.

Unión de calcio: El Quin-2 se une a los iones de calcio con alta afinidad, lo que resulta en un cambio significativo en sus propiedades de fluorescencia

Reactivos y condiciones comunes

Hidrólisis: Las esterasas intracelulares son los principales agentes para la hidrólisis.

Unión de calcio: La unión ocurre bajo condiciones fisiológicas, con Quin-2 mostrando una alta selectividad para el calcio sobre otros iones como el magnesio

Principales productos formados

Producto de hidrólisis: Quin-2.

Producto de unión de calcio: Complejo Quin-2-calcio

Comparación Con Compuestos Similares

El Quin-2AM se compara con otros indicadores de calcio como:

Fura-2AM: Similar al Quin-2AM pero tiene diferentes longitudes de onda de excitación y emisión.

Indo-1AM: Otro indicador de calcio con propiedades espectrales distintas.

Fluo-3AM: Conocido por su alta intensidad de fluorescencia pero menor selectividad en comparación con el Quin-2AM .

El Quin-2AM es único debido a su alta selectividad para los iones de calcio y su capacidad para proporcionar mediciones precisas de los niveles bajos de calcio en las células en reposo .

Propiedades

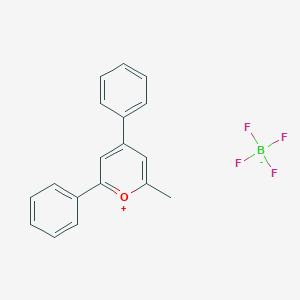

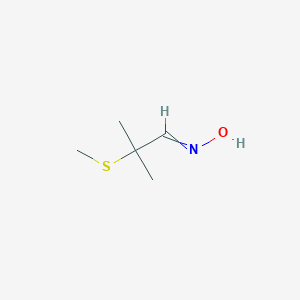

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZUBSJAOAXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232173 | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83104-85-2 | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin� 2-AM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 ACETOXYMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF0C5H59D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Quin-2AM is a lipophilic molecule, allowing it to passively diffuse across the plasma membrane and enter cells. [, ]

ANone: Intracellular esterases cleave the acetoxymethyl ester groups from Quin-2AM, trapping the active, fluorescent form, Quin-2, within the cytosol. [, , ]

ANone: Quin-2 exhibits a significant increase in fluorescence intensity upon binding to Ca2+. By measuring the fluorescence changes, researchers can indirectly quantify intracellular calcium levels. [, , ]

ANone: The molecular formula of Quin-2AM is C44H42N2O24, and its molecular weight is 994.8 g/mol.

ANone: Quin-2 has an excitation wavelength of around 340 nm and an emission wavelength of around 490 nm. The fluorescence intensity increases substantially upon binding to Ca2+. [, , ]

ANone: Quin-2AM is susceptible to hydrolysis in aqueous solutions. It is generally recommended to prepare fresh solutions and store them protected from light. [, ]

ANone: No, Quin-2AM is not a catalyst. It functions as a fluorescent indicator, binding to Ca2+ and exhibiting altered fluorescence properties. [, ]

ANone: While the provided research does not directly discuss QSAR models for Quin-2AM, researchers have likely explored these models to optimize calcium-binding properties in similar fluorescent probes.

ANone: Storing Quin-2AM solutions at low temperatures, protected from light, and using appropriate buffer systems can help maintain its stability. [, ]

ANone: While the research doesn't elaborate on specific SHE regulations for Quin-2AM, researchers must adhere to standard laboratory safety practices and handle the compound with appropriate caution.

ANone: Quin-2AM has been instrumental in studying calcium signaling in various cell types, including thymocytes [], platelets [, , , ], neutrophils [, ], hepatocytes [, , , ], adrenal medullary cells [, ], gastric muscle cells [], and neuroblastoma cells. [] It has facilitated investigations into the role of calcium in processes like cell death, activation, and hormone responses.

ANone: Yes, Quin-2AM has been employed in animal models to study calcium dynamics in vivo. For instance, researchers have used it to investigate changes in cytosolic calcium in the cat cortex during anoxia. [, ]

ANone: The provided research does not mention specific resistance mechanisms to Quin-2AM.

ANone: Studies have indicated that Quin-2AM can exhibit cytotoxicity at high concentrations. [] Researchers should carefully optimize loading conditions to minimize potential cell damage.

ANone: Quin-2AM's lipophilic nature allows it to passively diffuse across cell membranes, negating the need for complex drug delivery systems in most cell-based applications. [, ]

ANone: The development of Quin-2AM represented a significant advancement in calcium signaling research. Its ability to passively enter cells and be trapped intracellularly enabled real-time measurements of [Ca2+]i, revolutionizing our understanding of calcium's role in various cellular processes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)

![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)